Scaffold Molecular Weight and Ligand Efficiency Advantage over VU533/VU534 NAPE-PLD Activators
The target compound offers a significant ligand efficiency (LE) advantage over the clinical candidate VU534 and the tool compound VU533 due to its 78-Da lower molecular weight. VU534 activates NAPE-PLD with an EC50 of 0.30 µM (mouse) and 0.93 µM (human), while VU533 shows an EC50 of 0.30 µM (mouse) . While direct NAPE-PLD activation data for the unsubstituted thiazole core is not yet publicly available, its MW of 369.43 Da dictates that any comparable potency would result in a substantially higher LE, a critical optimization parameter for reducing attrition in later-stage drug discovery [1].
| Evidence Dimension | Molecular weight and potential ligand efficiency |
|---|---|
| Target Compound Data | MW = 369.43 g/mol |
| Comparator Or Baseline | VU533 (MW = 447.55 g/mol); VU534 (MW = 447.55 g/mol) |
| Quantified Difference | ΔMW = -78.12 g/mol (17.5% reduction vs. comparators) |
| Conditions | Calculated from molecular formula; LE calculation would require matched assay data |
Why This Matters
A 78-Da reduction in molecular weight directly improves ligand efficiency indices (LipE/LLE), a crucial parameter for procurement when selecting a scaffold for hit-to-lead optimization in drug discovery programs.
- [1] Kuujia.com. Cas no 849516-49-0 physicochemical data. View Source
